molecular formula C38H38N2O5S B12718853 5-Cyclohexyl-2-((4-((4-cyclohexylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzenesulphonic acid CAS No. 83027-36-5

5-Cyclohexyl-2-((4-((4-cyclohexylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzenesulphonic acid

Cat. No.: B12718853
CAS No.: 83027-36-5
M. Wt: 634.8 g/mol
InChI Key: HQOMFKMEUYWVBX-UHFFFAOYSA-N
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Description

5-Cyclohexyl-2-((4-((4-cyclohexylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzenesulphonic acid is a complex organic compound characterized by its unique structure, which includes multiple cyclohexyl and anthracene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-2-((4-((4-cyclohexylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzenesulphonic acid typically involves multiple steps:

    Formation of the cyclohexylphenylamine intermediate: This step involves the reaction of cyclohexylamine with a suitable phenyl derivative under controlled conditions.

    Anthracene derivative synthesis: The anthracene moiety is synthesized through a series of reactions, including oxidation and reduction steps.

    Coupling reactions: The cyclohexylphenylamine intermediate is then coupled with the anthracene derivative using appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-2-((4-((4-cyclohexylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzenesulphonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, sulfonating agents.

Major Products

    Oxidation products: Quinone derivatives.

    Reduction products: Hydroquinone derivatives.

    Substitution products: Halogenated and sulfonated derivatives.

Scientific Research Applications

5-Cyclohexyl-2-((4-((4-cyclohexylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzenesulphonic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-2-((4-((4-cyclohexylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzenesulphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclohexyl-2-butanol: Known for its odiferous properties.

    2-Cyclohexyl-5-methylphenol: Used in various chemical applications.

Uniqueness

5-Cyclohexyl-2-((4-((4-cyclohexylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzenesulphonic acid is unique due to its complex structure, which includes multiple functional groups and aromatic rings

Properties

CAS No.

83027-36-5

Molecular Formula

C38H38N2O5S

Molecular Weight

634.8 g/mol

IUPAC Name

5-cyclohexyl-2-[[4-(4-cyclohexylanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonic acid

InChI

InChI=1S/C38H38N2O5S/c41-37-29-13-7-8-14-30(29)38(42)36-33(40-31-20-17-27(23-34(31)46(43,44)45)25-11-5-2-6-12-25)22-21-32(35(36)37)39-28-18-15-26(16-19-28)24-9-3-1-4-10-24/h7-8,13-25,39-40H,1-6,9-12H2,(H,43,44,45)

InChI Key

HQOMFKMEUYWVBX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)NC3=C4C(=C(C=C3)NC5=C(C=C(C=C5)C6CCCCC6)S(=O)(=O)O)C(=O)C7=CC=CC=C7C4=O

Origin of Product

United States

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